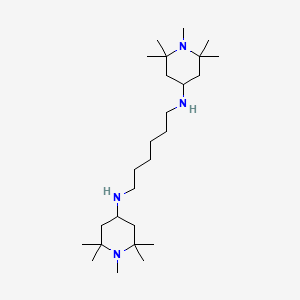![molecular formula C15H18ClNS B14341040 N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine CAS No. 92954-23-9](/img/structure/B14341040.png)
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is a chemical compound characterized by its unique structure, which includes a chloronaphthalene moiety linked to an ethylethanamine group via a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine typically involves the reaction of 4-chloronaphthalene-1-thiol with N-ethylethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloronaphthalene-1-thiol and N-ethylethanamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the ethylethanamine.
Product Isolation: The product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethylethanamine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(4-Bromonaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Fluoronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
- N-{[(4-Methoxynaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine
Uniqueness
N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chloronaphthalene moiety provides distinct electronic and steric properties, making this compound valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
92954-23-9 |
|---|---|
Formule moléculaire |
C15H18ClNS |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
N-[(4-chloronaphthalen-1-yl)sulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H18ClNS/c1-3-17(4-2)11-18-15-10-9-14(16)12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
QRUSXQITSOJKRX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSC1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)


![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)

![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)




![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)

![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
